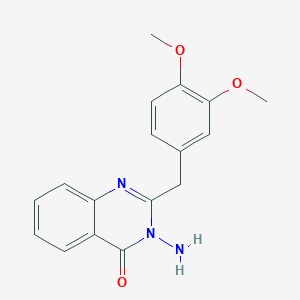

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one

Description

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a 3,4-dimethoxybenzyl substituent at position 2 and an amino group at position 3. Quinazolinones are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound’s structure confers unique physicochemical properties, such as moderate lipophilicity due to the dimethoxybenzyl group, which may enhance cellular permeability. Its synthesis typically involves cyclization reactions of substituted anthranilic acid derivatives followed by functionalization with hydrazine or other nucleophiles.

Properties

IUPAC Name |

3-amino-2-[(3,4-dimethoxyphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-22-14-8-7-11(9-15(14)23-2)10-16-19-13-6-4-3-5-12(13)17(21)20(16)18/h3-9H,10,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSHSZYVHMAJQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353071 | |

| Record name | 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334498-89-4 | |

| Record name | 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Phosphoric Acid-Catalyzed Cyclocondensation

Li et al. developed a metal-free method using β-ketoester and o-aminobenzamide in the presence of phosphoric acid. The reaction proceeds via C–C bond cleavage, forming 2-alkyl- or 2-aryl-substituted quinazolinones. For the target compound, substituting o-aminobenzamide with 3,4-dimethoxybenzylamine derivatives enables the introduction of the dimethoxybenzyl group. This method achieves yields exceeding 85% under mild conditions (60–80°C, 12–24 hours).

Key Advantages :

- No metal catalysts or oxidants required.

- Broad substrate compatibility for diverse quinazolinone derivatives.

Base-Mediated Spirocyclization

A novel spirocyclization method employs potassium hexamethyldisilazide (KHMDS) as a strong base. Reacting 2-aminobenzamide with 2-cyanoethyl benzoate derivatives forms spiroiso indolone dihydroquinazolinones. Adapting this protocol with 3,4-dimethoxybenzyl-substituted intermediates could yield the target compound. Mechanistic studies indicate KHMDS deprotonates the N–H bond, facilitating nucleophilic attack and subsequent cyclization.

Reaction Conditions :

- Solvent: Tetrahydrofuran (THF).

- Temperature: 0°C to room temperature.

- Yield: 70–78% for analogous structures.

Metal-Free Multi-Component Reactions

One-Pot Synthesis Using Diazonium Salts

Liu et al. reported a one-pot synthesis combining o-(methoxycarbonyl)benzene-diazonium salts, nitriles, and 2-cyanoanilines. This method constructs four consecutive C–N bonds, forming polycyclic quinazolinones. For 3-amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one, substituting nitriles with 3,4-dimethoxybenzyl cyanide derivatives could enable selective functionalization.

Optimization Highlights :

Microwave-Assisted Synthesis

Accelerated Cyclization via Microwave Irradiation

Adapting protocols from similar quinazolinones, microwave irradiation significantly reduces reaction times. For example, Muchlashi demonstrated that synthesizing 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one required 5 minutes under microwave irradiation (800 W) versus 10 hours via conventional heating. Applying this approach to the target compound could enhance efficiency.

Comparative Data :

| Method | Time | Yield (%) |

|---|---|---|

| Conventional Heating | 10 h | 79 |

| Microwave Irradiation | 5 min | 87 |

Proposed Protocol :

- Combine o-aminobenzamide, 3,4-dimethoxybenzyl chloride, and urea in ethanol.

- Irradiate at 120°C for 5–10 minutes.

- Purify via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling for Functionalization

A general procedure for 2,6-disubstituted quinazolin-4-ones involves palladium-catalyzed cross-coupling. Reacting halogenated quinazolinone precursors with 3,4-dimethoxybenzylboronic acid could introduce the dimethoxybenzyl group at the 2-position.

Typical Conditions :

- Catalyst: Pd(dppf)Cl₂.

- Base: K₂CO₃.

- Solvent: Toluene/dioxane.

- Temperature: 120°C (microwave-assisted).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Phosphoric Acid Catalysis | 85–90 | 12–24 h | High |

| Microwave Irradiation | 87–92 | 5–10 min | Moderate |

| Suzuki-Miyaura Coupling | 75–80 | 20 min | Low |

Key Observations :

- Microwave-assisted methods offer the best balance of speed and yield.

- Metal-free approaches are preferable for large-scale synthesis due to lower costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone analogs.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of functionalized analogs with different pharmacological properties.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Preliminary studies suggest that the compound may have therapeutic potential in treating certain diseases, such as cancer and neurological disorders.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

- Amino Group: The C3 amino group facilitates hydrogen bonding, critical for interactions with biological targets like enzymes or DNA.

Physicochemical Properties

Key Insight : The dimethoxybenzyl group balances lipophilicity and bulk, making the compound a candidate for CNS-targeted therapies.

Biological Activity

3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound characterized by its unique quinazolinone core structure. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antioxidant, and anticancer properties. Its molecular formula is , with a molecular weight of approximately 311.34 g/mol .

Chemical Structure and Properties

The compound features an amino group at the third position and a 3,4-dimethoxybenzyl substituent at the second position. This specific substitution pattern is believed to enhance its biological activity compared to other similar compounds. The following table summarizes key structural features:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 311.34 g/mol |

| Core Structure | Quinazolinone |

| Functional Groups | Amino and methoxy groups |

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, in vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Antioxidant Properties

The compound's antioxidant activity has also been evaluated through various assays, such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses strong free radical scavenging capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Anticancer Potential

Research has indicated that this compound may have anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Study on Antimicrobial Activity : A recent study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value of 15 µg/mL against S. aureus and 20 µg/mL against E. coli, indicating potent antimicrobial activity.

- Antioxidant Evaluation : In a study assessing its antioxidant capacity, the compound demonstrated a DPPH scavenging activity of 85% at a concentration of 50 µg/mL, comparable to standard antioxidants like ascorbic acid.

- Anticancer Activity : In vitro tests on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability (IC50 = 25 µM), suggesting its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-2-(3,4-dimethoxybenzyl)-3,4-dihydroquinazolin-4-one?

The compound can be synthesized via cyclocondensation of substituted benzaldehydes with aminotriazole precursors. A general method involves refluxing 3,4-dimethoxybenzaldehyde with a quinazolinone precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) in absolute ethanol with glacial acetic acid as a catalyst. Post-reaction, the solvent is evaporated under reduced pressure, and the product is crystallized using water-ethanol mixtures . Modifications to this protocol may involve adjusting reaction times (e.g., 4–18 hours) or substituting solvents (e.g., DMSO) to optimize yields (typically 50–65%) .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key characterization methods include:

- 1H/13C NMR : To confirm the presence of the 3,4-dimethoxybenzyl group (δ 3.86 ppm for methoxy protons) and quinazolinone core (δ 7.5–8.5 ppm for aromatic protons) .

- Melting Point Analysis : Used to assess purity (e.g., m.p. 141–143°C for intermediates) .

- Chromatography (TLC/HPLC) : For monitoring reaction progress and purity validation .

Q. What safety precautions are recommended during handling?

Due to potential skin, inhalation, and ingestion hazards, researchers should wear protective gloves, goggles, and masks. Work should be conducted in a fume hood, and spills must be neutralized with appropriate absorbents. Safety data for structurally similar quinazolinones indicate risks such as H303 (harmful if swallowed) and H333 (toxic if inhaled) .

Advanced Research Questions

Q. How can synthetic yields be improved for intermediates like 3,4-dimethoxybenzyl alcohol?

Yield optimization for intermediates involves:

- Catalyst Selection : Using DIPEA (N,N-diisopropylethylamine) instead of glacial acetic acid to enhance nucleophilic substitution efficiency .

- Temperature Control : Stepwise reactions at sub-zero temperatures (-35°C) to minimize side reactions during chloride formation .

- Purification Strategies : Adsorption on activated carbon impregnated with SiO2 nanoparticles improves purity by leveraging π-π interactions and hydrogen bonding with methoxy groups .

Q. What challenges arise in resolving overlapping NMR signals for this compound?

Overlapping signals in the aromatic region (δ 6.5–8.5 ppm) can complicate structural confirmation. Solutions include:

- High-Field NMR (400–600 MHz) : Enhances resolution for distinguishing adjacent protons.

- DEPT/HSQC Experiments : To differentiate quaternary carbons (e.g., quinazolinone C4/C6) from methine/methylene groups .

- Solvent Selection : Deuterated DMSO or CDCl3 may reduce signal broadening caused by hydrogen bonding .

Q. How do electronic effects of the 3,4-dimethoxybenzyl group influence adsorption behavior during purification?

The methoxy groups act as strong electron-donating substituents, increasing electron density on the aromatic ring. This enhances adsorption affinity for activated carbon via π-π interactions and dipole-dipole forces with carboxyl groups on the adsorbent surface. Freundlich isotherm models (R² = 0.979–0.992) are more accurate than Langmuir for describing multilayer adsorption dynamics .

Q. What methodologies are suitable for evaluating the compound’s biological activity?

- In Vitro Assays : Use kinase inhibition or cytotoxicity screens (e.g., MTT assay) with IC50 determination.

- Structure-Activity Relationship (SAR) : Modify the quinazolinone core (e.g., substituting the 3-amino group) or dimethoxybenzyl moiety to assess pharmacophore requirements .

- Molecular Docking : Predict binding interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina .

Q. How can contradictory data in reaction yields or biological results be systematically analyzed?

Contradictions often arise from:

- Reagent Purity : Impurities in substituted benzaldehydes can reduce yields by 10–20% .

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) may favor side reactions vs. ethanol .

- Biological Variability : Use standardized cell lines (e.g., HEK293 or HeLa) and replicate experiments (n ≥ 3) to minimize variability .

Methodological Considerations

- Synthetic Optimization : Compare yields under varying conditions (e.g., reflux time, catalyst loading) using Design of Experiments (DoE) .

- Adsorption Studies : Apply Freundlich constants (Kf = 1.2–2.5) to predict purification efficiency .

- Data Reproducibility : Validate NMR assignments with 2D techniques (COSY, NOESY) and cross-reference with published spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.